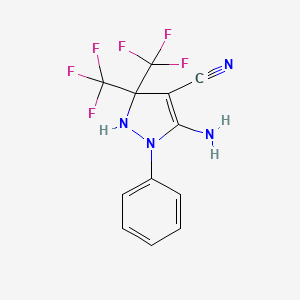

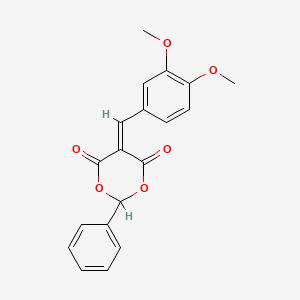

![molecular formula C14H16N4O3S B5559156 1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)

1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide" belongs to a class of compounds that exhibit a broad range of biological activities. The synthesis and analysis of such compounds are crucial for understanding their chemical behaviors and potential applications in various fields.

Synthesis Analysis

The synthesis of compounds containing the 1,2,4-oxadiazole ring, such as our compound of interest, often involves one-pot condensation reactions. For instance, a study demonstrated the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using various spectroscopic methods. The study by Kharchenko et al. used IR and 1H NMR methods along with liquid chromato-mass spectrometry for structural confirmation.

Chemical Reactions and Properties

Compounds featuring the oxadiazole ring are known for their versatile chemical reactivity. For example, thieno[2,3-b]pyridine-2-carbohydrazide derivatives have been shown to react with a variety of functional groups to produce compounds with significant chemical diversity (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of similar compounds are typically characterized after synthesis to understand their stability and potential storage conditions. While specific details on the physical properties of "1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide" are not directly available, related studies provide insights into methodologies for assessing these attributes.

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions, stability, and interactions with other chemical entities, are essential for comprehending the utility and safety of these compounds. For instance, derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate have been studied for their antimicrobial activity, showcasing the importance of understanding the chemical properties of these compounds (Nural et al., 2018).

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound is related to a broad category of heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole moiety, which are known for their diverse chemical reactivities and potential applications in various fields. For example, derivatives of 1,2,4-oxadiazole, such as ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, have been synthesized and explored for their reactivity towards electrophilic reagents, highlighting the synthetic utility of oxadiazole derivatives in creating complex molecular architectures (Elnagdi et al., 1988).

Antimicrobial Activities

Research into oxadiazole derivatives has revealed their potential as antibacterial agents. For instance, studies on 1,3,4-oxadiazole thioether derivatives have shown significant antibacterial activities against various pathogens, including superior inhibitory effects compared to commercial agents, underscoring the importance of such compounds in developing new antimicrobial therapies (Song et al., 2017).

Biological Activity Prediction

The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems has been accomplished, with predictions of biological activity based on structural features. This suggests a methodological approach to designing and synthesizing compounds with potential therapeutic applications by first understanding their predicted biological activities (Kharchenko et al., 2008).

Antimycobacterial Properties

Compounds containing the 1,2,4-oxadiazole ring have also been evaluated for their antimycobacterial properties, with several derivatives showing activity against Mycobacterium tuberculosis. This research indicates the potential of oxadiazole derivatives in treating tuberculosis, offering a promising direction for new drug development (Gezginci et al., 1998).

Anticancer Potential

Moreover, the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. This line of research demonstrates the therapeutic promise of oxadiazole derivatives in oncology, highlighting the versatility of these compounds in medical research (Redda & Gangapuram, 2007).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been studied for their application in corrosion inhibition, protecting metals against corrosion in acidic environments. This utility extends the relevance of oxadiazole compounds beyond pharmaceuticals into materials science (Ammal et al., 2018).

Propriétés

IUPAC Name |

1-ethyl-5-oxo-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-2-18-8-9(6-12(18)19)13(20)15-7-11-16-14(21-17-11)10-4-3-5-22-10/h3-5,9H,2,6-8H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGCVXILUZENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)NCC2=NOC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

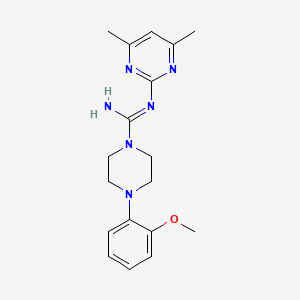

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)

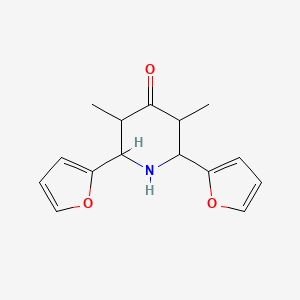

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

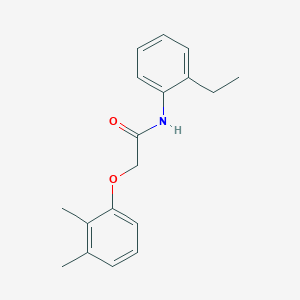

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)